3,3-dimethyl-4-pentyn-1-ol
CAS No.: 67099-41-6
Cat. No.: VC14314713
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67099-41-6 |
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Molecular Formula | C7H12O |
Molecular Weight | 112.17 g/mol |
IUPAC Name | 3,3-dimethylpent-4-yn-1-ol |
Standard InChI | InChI=1S/C7H12O/c1-4-7(2,3)5-6-8/h1,8H,5-6H2,2-3H3 |
Standard InChI Key | JTTOZPWKPVPIQY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(CCO)C#C |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
3,3-Dimethyl-4-pentyn-1-ol (IUPAC: 3,3-dimethylpent-4-yn-1-ol) features a five-carbon chain with:
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A terminal alkyne group at position 4.
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A hydroxyl group at position 1.
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Two methyl groups branching from position 3.
The SMILES notation CC(C)(CCO)C#C
reflects this structure, highlighting the proximity of the methyl groups to the alkyne. The molecular formula is C₇H₁₂O, with a molecular weight of 112.17 g/mol .
Spectroscopic Data
While direct spectroscopic data for 3,3-dimethyl-4-pentyn-1-ol are scarce, analogous compounds like 3,4-dimethyl-1-pentyn-3-ol exhibit:
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IR: Strong O-H stretch (~3350 cm⁻¹), alkyne C≡C stretch (~2100 cm⁻¹).
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¹³C NMR: Peaks for the alkyne carbons (~70–85 ppm) and quaternary carbons (~30–40 ppm) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3,3-dimethyl-4-pentyn-1-ol may involve strategies similar to those for related alkynols:
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Alkynylation of Ketones: Reaction of propargyl alcohol derivatives with methylating agents in the presence of catalysts like Amberlyst 15 .
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Grignard Addition: Use of organometallic reagents to introduce methyl groups to propargyl alcohols.
A patent detailing the synthesis of 2-pentyn-1-ol (WO2011015623A2) employs lithium-ammonia systems and alkyl halides, suggesting potential adaptability for 3,3-dimethyl-4-pentyn-1-ol .
Optimization Challenges
Key challenges include:
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Steric Hindrance: Bulky methyl groups impede reaction kinetics, necessitating elevated temperatures or catalysts.
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Selectivity: Avoiding over-alkylation or isomerization requires precise stoichiometry .
Chemical Reactivity and Functional Transformations
Oxidation and Reduction
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Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using agents like KMnO₄ or CrO₃.
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Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) reduces the alkyne to a cis-alkane.
Nucleophilic Substitutions
The hydroxyl group participates in esterification and etherification. For example, reaction with acetyl chloride yields the corresponding acetate ester.
Alkyne-Specific Reactions
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Cycloadditions: Participation in Huisgen cycloadditions with azides to form triazoles.
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Metal Coordination: Formation of complexes with transition metals like Cu(I) or Ag(I) .
Industrial and Research Applications
Pharmaceutical Intermediates
3,3-Dimethyl-4-pentyn-1-ol serves as a precursor in synthesizing bioactive molecules, including antiviral and antifungal agents. Its alkyne moiety enables click chemistry applications in drug discovery.
Polymer Chemistry
The compound’s dual functionality makes it a candidate for:
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Crosslinking Agents: Enhancing thermoset polymer networks.
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Dendrimer Synthesis: Branching points in dendritic architectures .
Surfactants and Additives
Its amphiphilic nature (hydrophilic OH, hydrophobic alkyl/alkyne) suits applications in:
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Emulsifiers: Stabilizing oil-water interfaces.
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Lubricants: Reducing friction in industrial machinery.
Comparative Analysis with Structural Analogues
3,4-Dimethyl-1-pentyn-3-ol (CAS 1482-15-1)
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Structural Difference: Methyl groups at positions 3 and 4 vs. 3,3-dimethyl.
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Reactivity: Higher steric hindrance in 3,3-dimethyl-4-pentyn-1-ol slows nucleophilic attacks .
2-Pentyn-1-ol (CAS 23354-92-1)
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